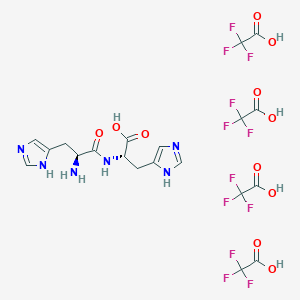
H-Val-Lys-OH Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Val-Lys-OH Acetate, also known as HVL Acetate, is an amino acid derivative that is commonly used in scientific research. It is a synthetic compound that has been used in a variety of studies, including those that involve the synthesis of peptides and proteins, as well as the study of biochemical and physiological processes. HVL Acetate is a versatile compound that has a wide range of applications and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
H-Val-Lys-OH Acetate Acetate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological processes. H-Val-Lys-OH Acetate Acetate is also used in the study of enzyme kinetics, as well as in the study of drug design and development. Additionally, H-Val-Lys-OH Acetate Acetate is used in the study of metabolic pathways, as it can be used to inhibit certain enzymes or to activate certain metabolic pathways.
Wirkmechanismus
The mechanism of action of H-Val-Lys-OH Acetate Acetate is not fully understood. However, it is known that H-Val-Lys-OH Acetate Acetate binds to certain proteins, such as enzymes, and can inhibit their activity. Additionally, H-Val-Lys-OH Acetate Acetate can activate certain metabolic pathways, such as those involved in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
H-Val-Lys-OH Acetate Acetate is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to activate certain metabolic pathways. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the release of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
H-Val-Lys-OH Acetate Acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it is a versatile compound that can be used in a variety of experiments. However, one of the main limitations is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of H-Val-Lys-OH Acetate Acetate in scientific research. One potential direction is the use of H-Val-Lys-OH Acetate Acetate in drug design and development, as it has been shown to have an effect on the expression of certain genes. Additionally, it could be used in the study of enzyme kinetics and metabolic pathways, as it has been shown to have an effect on the activity of certain enzymes and the activation of certain metabolic pathways. Additionally, H-Val-Lys-OH Acetate Acetate could be used in the study of peptide and protein synthesis, as well as in the study of biochemical and physiological processes. Finally, H-Val-Lys-OH Acetate Acetate could be used in the development of new therapeutic agents, as it has been shown to have an effect on the expression of certain genes and the release of certain hormones.
Synthesemethoden
H-Val-Lys-OH Acetate Acetate is synthesized by a variety of methods, depending on the desired end product. The most common method of synthesis is the condensation of an amino acid with an acid chloride, such as an acetic acid chloride. This reaction produces a dipeptide, which can then be further processed to produce H-Val-Lys-OH Acetate Acetate. Other methods of synthesis include the reaction of an amino acid with an aldehyde or ketone, or the reaction of an amino acid with an ester.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUMLNRBPRMHS-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Lys-OH Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



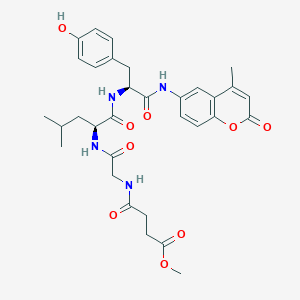
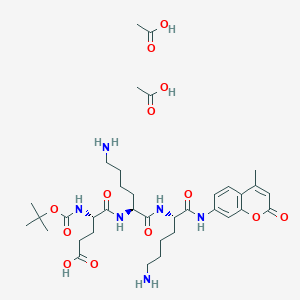
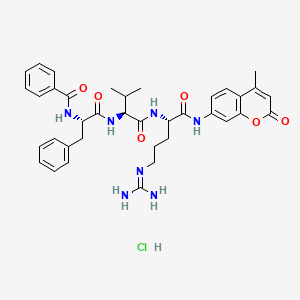
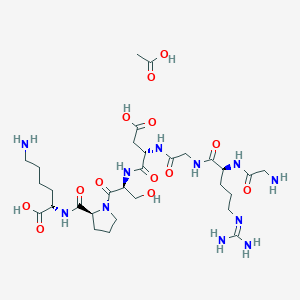
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)
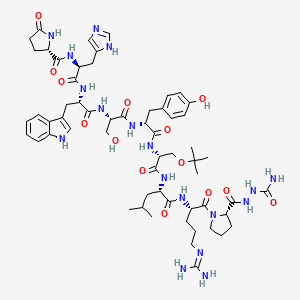
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)



